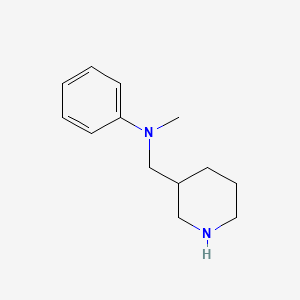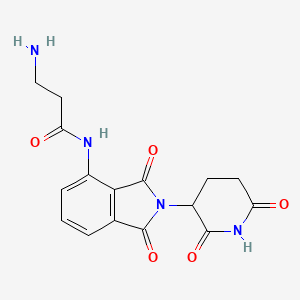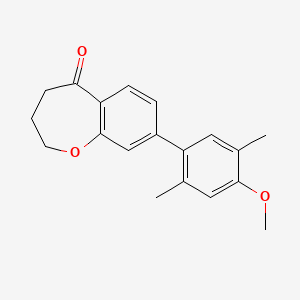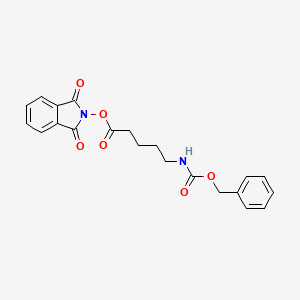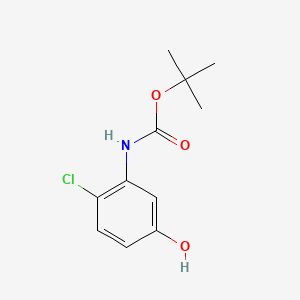
tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate: is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxyphenyl group attached to a carbamate moiety. It is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate typically involves the reaction of 2-chloro-5-hydroxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the chloro substituent to form the corresponding hydroxyphenyl derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea are employed under basic conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Hydroxyphenyl derivatives.
Substitution: Various substituted phenylcarbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a substrate or inhibitor in biochemical assays .
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives are investigated for their therapeutic properties .
Industry: Industrially, it is used in the production of polymers, resins, and coatings. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro substituent can participate in halogen bonding. The carbamate moiety can undergo hydrolysis, releasing the active phenyl derivative that exerts biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-hydroxyphenyl)carbamate: Similar structure but with the hydroxy group at the para position.
tert-Butyl (2-amino-4-methoxyphenyl)carbamate: Contains an amino and methoxy group instead of chloro and hydroxy.
tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate: A naphthalene derivative with a hydroxy group.
Uniqueness: tert-Butyl (2-chloro-5-hydroxyphenyl)carbamate is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity and interaction profiles compared to its analogs .
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-9-6-7(14)4-5-8(9)12/h4-6,14H,1-3H3,(H,13,15) |
Clé InChI |
OPFKPQGAUWUVBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
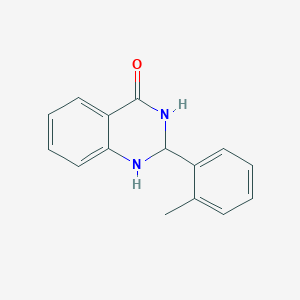

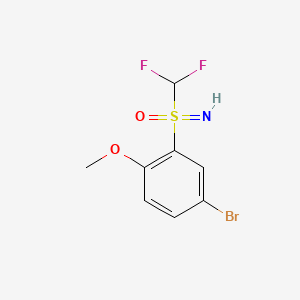
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
